molecular formula C19H24N2O B10838634 (R)-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide

(R)-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide

Cat. No.: B10838634
M. Wt: 296.4 g/mol
InChI Key: CEUJKSVEPJAVKD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is known for its versatility and ability to enhance the pharmacological properties of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and environmentally friendly solvents. The stereoselective synthesis of the ®-enantiomer is crucial, as the biological activity of the compound can be highly dependent on its stereochemistry .

Chemical Reactions Analysis

Types of Reactions

®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine or naphthamide derivatives .

Scientific Research Applications

®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, leading to potent biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-isobutyl-N-(pyrrolidin-3-yl)-2-naphthamide is unique due to its specific combination of the pyrrolidine ring and the naphthamide moiety. This combination can result in distinct biological activities and pharmacological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-(2-methylpropyl)-N-[(3R)-pyrrolidin-3-yl]naphthalene-2-carboxamide

InChI

InChI=1S/C19H24N2O/c1-14(2)13-21(18-9-10-20-12-18)19(22)17-8-7-15-5-3-4-6-16(15)11-17/h3-8,11,14,18,20H,9-10,12-13H2,1-2H3/t18-/m1/s1

InChI Key

CEUJKSVEPJAVKD-GOSISDBHSA-N

Isomeric SMILES

CC(C)CN([C@@H]1CCNC1)C(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)CN(C1CCNC1)C(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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